

# Cumyl-CH-megaclone chemical structure and properties

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## Compound of Interest

Compound Name: Cumyl-CH-megaclone

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## An In-Depth Technical Guide to Cumyl-CH-megaclone

This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolism of **Cumyl-CH-megaclone**, a synthetic cannabinoid receptor agonist. The information is intended for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**Cumyl-CH-megaclone**, also known as SGT-270, is a gamma-carboline-based synthetic cannabinoid.<sup>[1]</sup> Its chemical structure is characterized by a cumyl group linked to a gamma-carbolinone core, with a cyclohexylmethyl substituent on the indole nitrogen.

Table 1: Chemical and Physical Properties of **Cumyl-CH-megaclone**

Property	Value	Reference
IUPAC Name	5-(cyclohexylmethyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1(2H)-one	[1][2]
CAS Number	2813950-07-9	[1][2]
Molecular Formula	C <sub>27</sub> H <sub>30</sub> N <sub>2</sub> O	[2][3]
Molecular Weight	398.5 g/mol	[2][3]
Appearance	Crystalline solid	[2]
Solubility	Chloroform: 1 mg/mL; DMF, DMSO, Ethanol: Slightly Soluble	[2]
UV max	245, 252, 313, 327 nm	[2]

## Synthesis

A detailed, step-by-step synthesis protocol for **Cumyl-CH-megaclone** is not publicly available in the reviewed scientific literature. However, the general synthesis of  $\gamma$ -carboline derivatives often involves multi-step reaction sequences. The synthesis of the core  $\gamma$ -carboline (pyrido[4,3-b]indol-1-one) structure can be achieved through various organic chemistry methods.

## Pharmacology

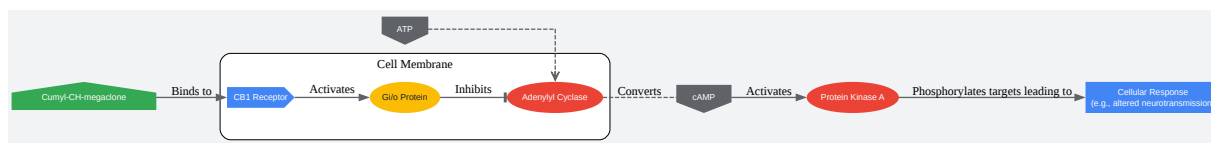
**Cumyl-CH-megaclone** is a potent synthetic cannabinoid that acts as a full agonist at the human cannabinoid receptor 1 (hCB1). [4][5] Its pharmacological activity is comparable to or greater than that of the well-known synthetic cannabinoid JWH-018.

Table 2: Pharmacological Data for **Cumyl-CH-megaclone** at the hCB1 Receptor

Parameter	Value	Comparison to JWH-018	Reference
Binding Affinity (K <sub>i</sub> )	1.01 nM	2.5-fold higher	[4][5]
Potency (EC <sub>50</sub> )	1.22 nM	[4][5]	
Efficacy (E <sub>max</sub> )	143.4%	1.13-fold higher	[4][5]

## Signaling Pathway

As a full agonist of the CB1 receptor, **Cumyl-CH-megaclone** is expected to activate the canonical G-protein coupled signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels and other signaling pathways.

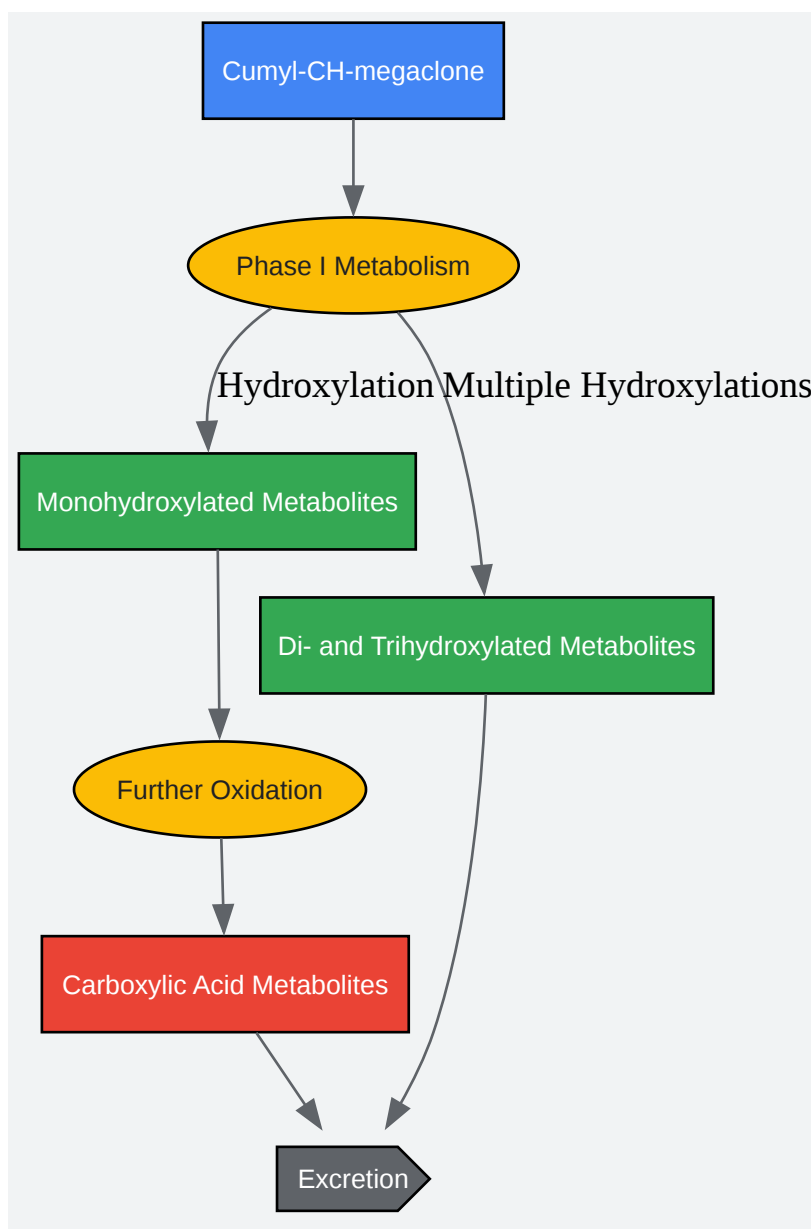


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General CB1 Receptor Signaling Pathway.

## Metabolism

The phase I metabolism of **Cumyl-CH-megaclone** has been investigated using human liver microsomes. The primary metabolic pathways involve hydroxylation at various positions on the cyclohexyl and phenyl rings.



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Metabolic Pathway of **Cumyl-CH-megaclone**.

## Experimental Protocols

The following are summaries of the experimental protocols used to characterize **Cumyl-CH-megaclone**, based on the work by Haschimi et al. (2020).<sup>[4][5]</sup>

## Receptor Binding Assay (hCB1)

- Objective: To determine the binding affinity ( $K_i$ ) of **Cumyl-CH-megaclone** for the hCB1 receptor.
- Method: A competitive radioligand binding assay was performed using membranes from HEK293 cells stably expressing the hCB1 receptor.
- Radioligand: [ $^3\text{H}$ ]-CP55,940 was used as the radiolabeled agonist.
- Procedure:
  - hCB1 receptor membranes were incubated with a fixed concentration of [ $^3\text{H}$ ]-CP55,940 and varying concentrations of **Cumyl-CH-megaclone**.
  - The reaction was incubated to allow for competitive binding.
  - Bound and free radioligand were separated by filtration.
  - The amount of bound radioactivity was quantified using liquid scintillation counting.
  - $K_i$  values were calculated from the  $\text{IC}_{50}$  values using the Cheng-Prusoff equation.

## Receptor Activation Assay (hCB1)

- Objective: To determine the potency ( $\text{EC}_{50}$ ) and efficacy ( $E_{\text{max}}$ ) of **Cumyl-CH-megaclone** at the hCB1 receptor.
- Method: A [ $^{35}\text{S}$ ]GTP $\gamma$ S binding assay was used, which measures the activation of G-proteins upon receptor agonism.
- Procedure:
  - hCB1 receptor membranes were incubated with varying concentrations of **Cumyl-CH-megaclone** in the presence of [ $^{35}\text{S}$ ]GTP $\gamma$ S.
  - Agonist binding to the receptor stimulates the exchange of GDP for [ $^{35}\text{S}$ ]GTP $\gamma$ S on the  $\text{G}\alpha$  subunit.
  - The amount of bound [ $^{35}\text{S}$ ]GTP $\gamma$ S was measured by liquid scintillation counting.

- Dose-response curves were generated to determine EC<sub>50</sub> and E<sub>max</sub> values.

## In Vitro Metabolism Study

- Objective: To identify the phase I metabolites of **Cumyl-CH-megaclone**.
- Method: Incubation with pooled human liver microsomes (pHLM).
- Procedure:
  - **Cumyl-CH-megaclone** was incubated with pHLM in the presence of an NADPH-regenerating system to initiate phase I metabolic reactions.
  - The reaction was quenched after a specific time.
  - The mixture was analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

## Analytical Data

Spectroscopic data for **Cumyl-CH-megaclone** has been reported, providing the basis for its identification and characterization.

Table 3: Spectroscopic Data for **Cumyl-CH-megaclone**

Technique	Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS)	Provides retention time and a characteristic mass spectrum for identification.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)	Shows characteristic absorption bands corresponding to the functional groups present in the molecule.

## Conclusion

**Cumyl-CH-megaclone** is a potent synthetic cannabinoid receptor agonist with high affinity and efficacy at the hCB1 receptor. Its metabolism is primarily driven by oxidative pathways. The information presented in this guide provides a technical foundation for researchers and professionals working with this compound. Further research is needed to fully elucidate its synthesis and specific downstream signaling effects.

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